REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([Cl:11])=[C:4]([Cl:10])[C:5]([Cl:9])=[C:6]([Cl:8])[CH:7]=1.S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18]>>[Cl:1][C:2]1[C:7]([N+:17]([O-:19])=[O:18])=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11]
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Name
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|
Quantity
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250 g
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Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=C(C1)Cl)Cl)Cl)Cl
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Name
|
|
Quantity
|
440 g
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a three-neck 750 ml flask equipped with a mechanical agitator
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Type
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TEMPERATURE
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Details
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was heated to 104°-108° C. by means of an electric heating mantle
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Type
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TEMPERATURE
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Details
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the temperature of the mixture maintained at 104°-108° C
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Type
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ADDITION
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Details
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this addition
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Type
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TEMPERATURE
|
Details
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by further heating at 135° C
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Type
|
TEMPERATURE
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Details
|
The reaction mixture was heated again
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Type
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TEMPERATURE
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Details
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to raise the reaction temperature to above 145° C.
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Name
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|
Type
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product
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |